Cas no 84484-06-0 (1-{4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl}-3-phenylthiourea)

1-{4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl}-3-phenylthiourea structure
84484-06-0 structure
Product name:1-{4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl}-3-phenylthiourea
CAS No:84484-06-0
MF:C21H17ClN4OS
MW:408.903881788254
CID:1823888
PubChem ID:3069274

1-{4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl}-3-phenylthiourea Chemical and Physical Properties

Names and Identifiers

    • 1-{4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl}-3-phenylthiourea
    • 1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-phenylthiourea
    • DTXSID60233473
    • N-(4-((5-Chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-phenylthiourea
    • Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-phenyl-
    • 84484-06-0
    • Inchi: InChI=1S/C21H17ClN4OS/c22-14-6-11-18-19(12-14)26-20(25-18)13-27-17-9-7-16(8-10-17)24-21(28)23-15-4-2-1-3-5-15/h1-12H,13H2,(H,25,26)(H2,23,24,28)
    • InChI Key: FOMJLWRQGAVRJQ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl

Computed Properties

  • Exact Mass: 408.0811600g/mol
  • Monoisotopic Mass: 408.0811600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.1Ų
  • XLogP3: 4.8

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